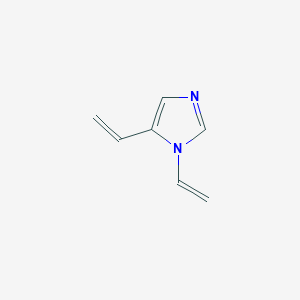
1,5-Bis(ethenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(ethenyl)imidazole, also known as BEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various organic materials, including polymers, resins, and pharmaceuticals. In
Mécanisme D'action
The mechanism of action of 1,5-Bis(ethenyl)imidazole is not well understood. However, it is believed that 1,5-Bis(ethenyl)imidazole acts as a crosslinking agent, which forms covalent bonds between molecules. This crosslinking effect has been shown to enhance the mechanical properties of materials, including polymers and coatings.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-Bis(ethenyl)imidazole are not well studied. However, studies have shown that 1,5-Bis(ethenyl)imidazole has low toxicity and is relatively non-reactive in biological systems. This makes it a promising candidate for biomedical applications, including drug delivery and therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,5-Bis(ethenyl)imidazole in lab experiments include its versatility as a building block for the synthesis of various organic materials, its low toxicity, and its relatively non-reactive nature in biological systems. However, the limitations of using 1,5-Bis(ethenyl)imidazole include its multi-step synthesis process, which can be time-consuming and costly, and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 1,5-Bis(ethenyl)imidazole. One area of research is the development of new synthetic methods for the production of 1,5-Bis(ethenyl)imidazole. Another area of research is the study of the mechanism of action of 1,5-Bis(ethenyl)imidazole and its potential as a therapeutic agent for various diseases. Additionally, the use of 1,5-Bis(ethenyl)imidazole as a drug delivery system and as a component in the development of new materials for various industries is an area of active research.
Méthodes De Synthèse
The synthesis of 1,5-Bis(ethenyl)imidazole is a multi-step process that involves the reaction of imidazole with acetylene. The first step involves the reaction of imidazole with sodium hydride to form a sodium salt. This salt is then reacted with acetylene to form 1,5-Bis(ethenyl)imidazole. The reaction is carried out in the presence of a catalyst such as copper (I) iodide, which facilitates the reaction.
Applications De Recherche Scientifique
1,5-Bis(ethenyl)imidazole has been extensively studied in various scientific fields, including materials science, organic chemistry, and biomedical research. In materials science, 1,5-Bis(ethenyl)imidazole is used as a building block for the synthesis of various organic materials, including polymers, resins, and coatings. These materials have applications in various industries, including pharmaceuticals, electronics, and construction.
In organic chemistry, 1,5-Bis(ethenyl)imidazole is used as a reagent in various reactions, including the synthesis of heterocyclic compounds and the modification of polymers. 1,5-Bis(ethenyl)imidazole has also been used as a ligand in metal-catalyzed reactions, which has led to the development of new catalysts for organic synthesis.
In biomedical research, 1,5-Bis(ethenyl)imidazole has been studied for its potential as a drug delivery system and as a therapeutic agent for various diseases, including cancer and infectious diseases. 1,5-Bis(ethenyl)imidazole has been shown to have antimicrobial and antifungal properties, which make it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
169327-68-8 |
|---|---|
Nom du produit |
1,5-Bis(ethenyl)imidazole |
Formule moléculaire |
C7H8N2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
1,5-bis(ethenyl)imidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-8-6-9(7)4-2/h3-6H,1-2H2 |
Clé InChI |
OSOFUOXRZXWNAG-UHFFFAOYSA-N |
SMILES |
C=CC1=CN=CN1C=C |
SMILES canonique |
C=CC1=CN=CN1C=C |
Synonymes |
1H-Imidazole,1,5-diethenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



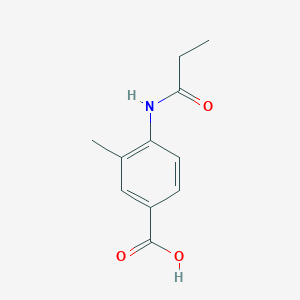

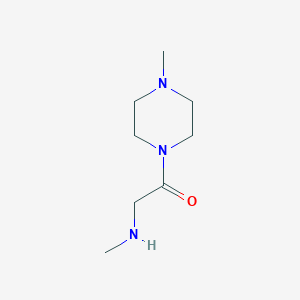

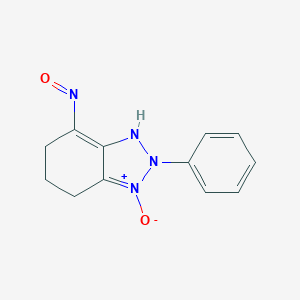
![(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile](/img/structure/B61157.png)

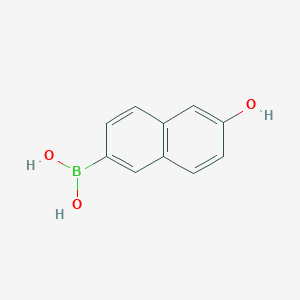



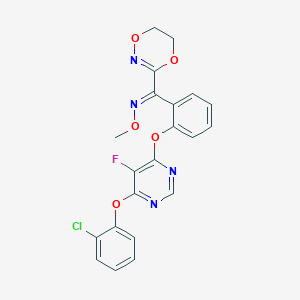

![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)